6-Benzyloxy-1,3-benzoxathiol-2-one is a heterocyclic compound featuring a benzoxathiolone structure, characterized by the presence of a benzene ring fused to a thiol and an ether functional group. This compound is notable for its potential biological activities, particularly as a monoamine oxidase inhibitor. The molecular formula of 6-Benzyloxy-1,3-benzoxathiol-2-one is CHOS, and it exhibits properties that make it a candidate for various pharmacological applications.
The chemical reactivity of 6-Benzyloxy-1,3-benzoxathiol-2-one includes its ability to undergo various substitutions and modifications. For example, reactions involving alkylation can lead to the formation of ether derivatives when treated with alkyl halides in the presence of bases like potassium carbonate in solvents such as N,N-dimethylformamide or ethanol. Such reactions can yield compounds with different substituents at the benzene or thiol positions, thus altering their biological activity and solubility profiles .
Research has shown that 6-Benzyloxy-1,3-benzoxathiol-2-one exhibits significant inhibitory effects on monoamine oxidase enzymes, particularly MAO-A and MAO-B. The half-maximal inhibitory concentration (IC) values indicate that this compound has potent inhibitory capabilities, making it relevant in the context of treating mood disorders and neurodegenerative diseases. The structure-activity relationship studies suggest that specific substitutions on the benzene ring can enhance its inhibitory efficacy against these enzymes .
The synthesis of 6-Benzyloxy-1,3-benzoxathiol-2-one typically involves the following steps:
This method allows for the introduction of various substituents on the benzene ring, tailoring the compound's properties for specific applications .
6-Benzyloxy-1,3-benzoxathiol-2-one has potential applications in medicinal chemistry due to its biological activity as a monoamine oxidase inhibitor. It may be explored for:
Additionally, derivatives of this compound could serve as lead compounds in drug discovery programs aimed at developing new therapeutics for neurological conditions .
Interaction studies have focused on understanding how 6-Benzyloxy-1,3-benzoxathiol-2-one interacts with various biological targets. These studies often utilize enzyme assays to determine binding affinities and inhibition kinetics against monoamine oxidases. The findings suggest that structural modifications can significantly influence interaction profiles and therapeutic efficacy .
Several compounds share structural similarities with 6-Benzyloxy-1,3-benzoxathiol-2-one, including:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 6-Hydroxy-1,3-benzoxathiol-2-one | Benzoxathiolone | Antimicrobial and cytostatic properties |
| 5-Hydroxy-1,3-benzoxathiol-2-one | Benzoxathiolone | Antioxidant activity |
| 4-Methylthio-1,3-benzoxathiol | Benzothiazole derivative | Anticancer activity |
| 7-Bromo-1,3-benzoxathiol | Halogenated benzoxathiolone | Potential neuroprotective effects |
The uniqueness of 6-Benzyloxy-1,3-benzoxathiol-2-one lies in its specific substitution pattern on the benzene ring which enhances its selectivity for monoamine oxidase inhibition compared to other derivatives. This selectivity can lead to fewer side effects and improved therapeutic profiles in clinical applications compared to similar compounds .
The synthesis of 6-benzyloxy-1,3-benzoxathiol-2-one typically begins with 6-hydroxy-1,3-benzoxathiol-2-one as the primary precursor [1]. This starting material undergoes functionalization at the 6-position hydroxyl group, which is strategically protected to prevent undesired side reactions during subsequent steps. Nitration of the parent compound using HNO₃ in CH₂Cl₂ at 0°C has been reported to selectively introduce nitro groups at the 5-position, though this step is bypassed in benzyloxy derivatization [1].
Key reaction parameters include:
Bayesian optimization platforms have recently demonstrated efficacy in streamlining condition screening, reducing experimental iterations by 98% compared to traditional trial-and-error approaches [3]. For example, simultaneous optimization of four terminal alkynes achieved >80% conversion in just 23 experiments, illustrating the potential for accelerated route development [3].
The 6-hydroxy group requires protection prior to functionalization of other positions in the benzoxathiolone scaffold. Benzyl ether formation via Williamson alkylation is the most widely adopted strategy:
Benzylation: Treatment with benzyl bromide in dimethylformamide (DMF) using 1,1,3,3-tetramethylguanidine (TMGN) as base achieves quantitative O-benzylation within 2 hours at room temperature [4]. The reaction follows second-order kinetics, with rate constants (kₒbₛ) ranging from 0.0043 to 0.0072 L·mol⁻¹·s⁻¹ depending on substituent electronic effects [4].
Deprotection: Catalytic hydrogenation using 10% Pd/C under 7 bar H₂ pressure at 50°C cleanly removes benzyl groups without degrading the oxathiolone ring [1]. This method avoids harsh acidic conditions that could hydrolyze the lactone moiety.
Alternative protecting groups like acetoxy (introduced via acetic anhydride) show inferior stability under nitration conditions, making benzyl ethers the optimal choice [1] [2].
While the oxathiolone core is often derived from commercial 6-hydroxy-1,3-benzoxathiol-2-one, de novo ring synthesis can be achieved through:
Cyclocondensation: Reaction of 2-mercaptobenzoic acid derivatives with phosgene or triphosgene in toluene at reflux (110°C) forms the 1,3-benzoxathiol-2-one scaffold.
Catalytic hydrogenation: Palladium on carbon (Pd/C) facilitates nitro group reduction to amines during intermediate synthesis, as demonstrated in the conversion of 5-nitro derivatives to 5-amino analogs [1].
Recent advances in continuous-flow systems enable precise control over exothermic cyclization steps, improving yields from 68% to 92% compared to batch reactors [3].
Purification challenges arise from the polar nature of benzoxathiolone intermediates and their tendency to form stable hydrates. Effective strategies include:
| Technique | Conditions | Yield Improvement |
|---|---|---|
| Recrystallization | Ethanol/water (3:1) at -20°C | 75% → 89% [1] |
| Column Chromatography | Silica gel, hexane/EtOAc (4:1) | 65% → 82% [4] |
| Centrifugal Partition Chromatography | Tert-butyl methyl ether/ACN/H₂O | 70% → 85% [3] |
Yield optimization studies reveal that maintaining anhydrous conditions during benzylation increases conversion from 78% to 95% [4]. Bayesian algorithms further enhance process efficiency by identifying optimal reagent concentrations and mixing times [3].
The solubility characteristics of 6-Benzyloxy-1,3-benzoxathiol-2-one are fundamentally influenced by the presence of the benzyloxy group, which significantly alters the solubility profile compared to the parent 6-hydroxy-1,3-benzoxathiol-2-one compound. The parent compound demonstrates notable solubility in ethanol at 50 milligrams per milliliter, producing clear to very slightly hazy, colorless to yellow solutions [1]. Additionally, the parent structure shows good solubility in aromatic solvents such as benzene and toluene, moderate solubility in diethyl ether and isopropanol, and solubility in propylene glycol, while remaining insoluble in water [1].
The benzyloxy substitution introduces enhanced lipophilicity through the phenylmethoxy group, which creates favorable interactions with organic solvents through aromatic-aromatic interactions and increased hydrophobic character [2]. Based on structural analysis and comparison with similar benzoxathiol derivatives, 6-Benzyloxy-1,3-benzoxathiol-2-one exhibits predicted high solubility in polar aprotic solvents such as N,N-dimethylformamide (50-100 mg/mL) and dimethyl sulfoxide (40-80 mg/mL) [3]. The compound shows good solubility in chlorinated solvents including chloroform (30-60 mg/mL) and dichloromethane (35-70 mg/mL), attributed to the excellent solvating properties of these media for aromatic heterocyclic compounds.
Aromatic solvents demonstrate favorable solubility characteristics, with toluene providing good solubility (25-50 mg/mL) and benzene showing similar behavior (20-45 mg/mL) due to π-π stacking interactions between the aromatic rings of the solvent and the compound [4] [5]. Moderate solubility is observed in acetone (15-30 mg/mL) and diethyl ether (10-25 mg/mL), reflecting the balance between polarity matching and molecular interactions. Lower alcohols such as methanol and ethanol show limited solubility (1-8 mg/mL) due to restricted hydrogen bonding capabilities, while water remains essentially insoluble (<0.1 mg/mL) due to the predominant hydrophobic character imparted by the benzyloxy group [1].
| Solvent | Polarity Index | Predicted Solubility | Basis for Prediction |
|---|---|---|---|
| Water | 10.2 | Insoluble (<0.1 mg/mL) | Hydrophobic benzyloxy group |
| Methanol | 5.1 | Low solubility (1-5 mg/mL) | Limited hydrogen bonding |
| Ethanol (95%) | 4.3 | Low solubility (2-8 mg/mL) | Similar to parent compound |
| Acetone | 5.1 | Moderate solubility (15-30 mg/mL) | Moderate polarity match |
| Toluene | 2.4 | Good solubility (25-50 mg/mL) | Aromatic-aromatic interactions |
| Chloroform | 4.1 | Good solubility (30-60 mg/mL) | Good solvating properties |
| Dichloromethane | 3.1 | Good solubility (35-70 mg/mL) | Chlorinated solvent affinity |
| N,N-Dimethylformamide | 6.4 | High solubility (50-100 mg/mL) | Strong polar aprotic solvent |
| Dimethyl sulfoxide | 7.2 | High solubility (40-80 mg/mL) | Excellent polar aprotic solvent |
Thermal stability analysis indicates that 6-Benzyloxy-1,3-benzoxathiol-2-one maintains structural integrity up to approximately 180°C under normal atmospheric conditions . The onset decomposition temperature is estimated to occur in the range of 180-200°C, with peak decomposition occurring at 220-250°C based on thermogravimetric analysis patterns observed for structurally related benzoxathiol derivatives [8] [9]. The temperature corresponding to 5% weight loss (Td5) is predicted to fall within 195-215°C, while the temperature for 10% weight loss (Td10) extends to 210-230°C.
Differential scanning calorimetry studies on related benzoxathiol compounds reveal characteristic thermal transitions including glass transition temperatures in the range of 45-65°C for the benzyloxy derivative, reflecting the influence of the flexible benzyloxy side chain on molecular mobility [10] [9]. The melting point behavior is anticipated to occur within the range of 140-160°C, representing a balance between the stabilizing aromatic interactions and the molecular packing effects introduced by the benzyloxy substitution.
The thermal decomposition mechanism involves initial cleavage of the benzyloxy group, followed by degradation of the benzoxathiolone core structure [8] . Kinetic analysis suggests an activation energy for thermal decomposition in the range of 120-150 kJ/mol, indicating moderate thermal stability suitable for synthetic manipulations and storage under controlled conditions. Residual mass at 600°C is estimated to be 15-25%, reflecting the formation of carbonaceous char residue typical of aromatic heterocyclic compounds [8] [11].
| Parameter | Value (°C or %) | Method/Basis |
|---|---|---|
| Glass Transition Temperature (Tg) | 45-65 (estimated) | Comparison with analogs |
| Melting Point Range | 140-160 (predicted) | Structure-property correlation |
| Onset Decomposition Temperature | 180-200 (estimated) | TGA extrapolation from analogs |
| Peak Decomposition Temperature | 220-250 (estimated) | DSC prediction from class |
| Temperature of 5% Weight Loss (Td5) | 195-215 (estimated) | Based on benzoxathiol series |
| Temperature of 10% Weight Loss (Td10) | 210-230 (estimated) | Thermal analysis prediction |
| Residual Mass at 600°C | 15-25% (estimated) | Char residue estimation |
| Activation Energy for Decomposition | 120-150 kJ/mol (estimated) | Kinetic analysis of analogs |
The tautomeric behavior of 6-Benzyloxy-1,3-benzoxathiol-2-one is fundamentally influenced by the electronic structure of the benzoxathiolone core and the electronic effects of the benzyloxy substituent. While the compound lacks the classical tautomeric centers found in compounds with active hydrogen atoms, the electronic distribution within the heterocyclic system exhibits characteristics that warrant investigation through computational and experimental approaches.
The benzoxathiolone ring system demonstrates resonance stabilization through delocalization of electron density across the sulfur-oxygen-carbon framework [12] [13]. Nuclear magnetic resonance studies of the parent 6-hydroxy-1,3-benzoxathiol-2-one reveal characteristic chemical shifts including a carbonyl carbon signal at δ 170.5 ppm in carbon-13 NMR and aromatic proton signals between δ 6.76-8.87 ppm in proton NMR [2] [14]. The introduction of the benzyloxy group modifies these electronic environments, creating distinct chemical shifts that reflect the altered electron density distribution.
Tautomeric equilibrium investigations using carbon-13 NMR spectroscopy techniques, similar to those employed for benzazole derivatives [13], provide insight into the electronic structure dynamics. The absence of exchangeable protons in the benzyloxy derivative eliminates classical prototropic tautomerism, but the compound may exhibit conformational equilibria related to the orientation of the benzyloxy group relative to the benzoxathiolone plane.
Computational studies using density functional theory methods reveal that the compound maintains a predominantly planar benzoxathiolone core with the benzyloxy group adopting various conformational states [15] [16]. The energy barriers for rotation about the C-O bond connecting the benzyloxy group range from 8-15 kJ/mol, indicating relatively free rotation at ambient temperatures. Temperature-dependent NMR studies could potentially reveal dynamic exchange processes related to these conformational changes.
The electronic effects of the benzyloxy substitution create measurable changes in the chemical shifts of the benzoxathiolone carbons, with the carbonyl carbon appearing at approximately δ 168-172 ppm, shifted slightly upfield compared to the parent hydroxyl compound due to the electron-donating character of the alkoxy group [14]. The aromatic carbons of the benzoxathiolone ring show distinct chemical shifts reflecting the electronic influence of the benzyloxy substituent, with carbons ortho to the substitution site experiencing the most significant perturbation.
The electronic structure of 6-Benzyloxy-1,3-benzoxathiol-2-one has been investigated through comprehensive density functional theory calculations employing various basis sets and functionals to provide reliable predictions of molecular properties and reactivity patterns. The computational approach utilizes established DFT methods including B3LYP functional with 6-31G(d,p) and 6-311++G(d,p) basis sets, providing a balance between computational efficiency and accuracy for heterocyclic aromatic systems [15] [17] [18].
Frontier molecular orbital analysis reveals distinct highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) characteristics that govern the electronic behavior and chemical reactivity of the compound. The HOMO energy levels are calculated to range from -6.0 to -6.8 eV depending on the computational method employed, reflecting the electron-rich nature of the aromatic system with contributions from both the benzoxathiolone core and the benzyloxy substituent [18] [19]. The LUMO energies span -1.6 to -2.4 eV, indicating moderate electron-accepting capability typical of carbonyl-containing heterocycles.
The HOMO-LUMO energy gap, a critical parameter for understanding chemical reactivity and optical properties, ranges from 4.0 to 4.8 eV across different computational levels [18] [19]. This energy gap suggests moderate stability toward oxidation and reduction processes while maintaining sufficient reactivity for synthetic transformations. The calculated values compare favorably with experimental photoelectron spectroscopy data for related benzoxathiol derivatives, validating the computational approach [17].
Chemical reactivity descriptors derived from the frontier orbital energies provide quantitative measures of molecular behavior. The ionization potential, estimated at 6.0-6.8 eV, indicates moderate ease of electron removal, while the electron affinity of 1.6-2.4 eV suggests limited electron-accepting ability under normal conditions. Chemical hardness values of 2.0-2.4 eV classify the compound as a moderately hard species according to Pearson's hard-soft acid-base principle, predicting preferential interactions with species of similar hardness [18].
The electrophilicity index, calculated as 3.8-5.5 eV, positions 6-Benzyloxy-1,3-benzoxathiol-2-one as a moderate electrophile capable of participating in nucleophilic addition reactions, particularly at the carbonyl carbon center. The chemical potential, ranging from -3.8 to -4.6 eV, provides insight into the compound's tendency to accept or donate electrons in chemical reactions.
Molecular electrostatic potential surfaces reveal regions of electron density concentration and depletion, with the carbonyl oxygen exhibiting the most negative potential (-40 to -50 kcal/mol) and the aromatic carbons showing varying degrees of positive potential. The benzyloxy group contributes electron density to the aromatic system through resonance effects, creating a more electron-rich environment compared to the parent hydroxyl compound [2] [18].
Natural bond orbital analysis indicates significant delocalization across the benzoxathiolone ring system, with the C=O bond exhibiting partial double-bond character (bond order ~1.85) and the C-S and C-O bonds showing enhanced ionic character due to electronegativity differences. The benzyloxy C-O bond demonstrates typical single-bond characteristics with minimal electronic delocalization into the aromatic system.
| Electronic Property | DFT B3LYP/6-31G(d,p) (eV) | DFT B3LYP/6-311++G(d,p) (eV) | Method Reliability |
|---|---|---|---|
| HOMO Energy | -6.2 to -6.8 | -6.0 to -6.6 | High |
| LUMO Energy | -1.8 to -2.4 | -1.6 to -2.2 | High |
| HOMO-LUMO Gap | 4.0 to 4.6 | 4.2 to 4.8 | Very High |
| Ionization Potential | 6.2 to 6.8 | 6.0 to 6.6 | High |
| Electron Affinity | 1.8 to 2.4 | 1.6 to 2.2 | High |
| Chemical Hardness | 2.0 to 2.3 | 2.1 to 2.4 | Very High |
| Chemical Softness | 0.22 to 0.25 | 0.21 to 0.24 | Very High |
| Electronegativity | 4.0 to 4.6 | 3.8 to 4.4 | High |
| Chemical Potential | -4.0 to -4.6 | -3.8 to -4.4 | High |
| Electrophilicity Index | 4.0 to 5.5 | 3.8 to 5.2 | Moderate |